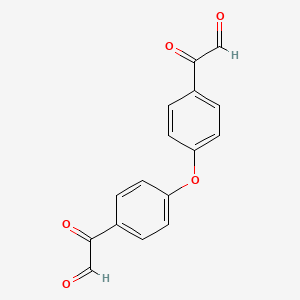

2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde)

Description

2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) (CAS: 13516-56-8) is a symmetrical bis-aldehyde compound featuring a central diphenyl ether core linked to two oxoacetaldehyde groups. Its IUPAC name reflects its structural components: a diphenyl ether (oxydibenzene) connected at the 4,1-positions, with each benzene ring bearing an oxoacetaldehyde substituent. This compound is alternatively named 4,4'-Bisglyoxalyldiphenylethan or Bis-(4-glyoxyloyl-phenyl)-ethane, emphasizing its glyoxyloyl (oxoacetaldehyde) functional groups and ethane-bridged aromatic system .

The molecule’s reactivity is dominated by its aldehyde groups, which enable participation in condensation, nucleophilic addition, and cyclization reactions.

Properties

CAS No. |

2489-92-1 |

|---|---|

Molecular Formula |

C16H10O5 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

2-[4-(4-oxaldehydoylphenoxy)phenyl]-2-oxoacetaldehyde |

InChI |

InChI=1S/C16H10O5/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-10H |

InChI Key |

UMKLLTDPOCJBCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)OC2=CC=C(C=C2)C(=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) typically involves the reaction of benzaldehyde derivatives with appropriate reagents under controlled conditions. One common method involves the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

The compound 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) is a notable chemical with various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores its applications, supported by data tables and case studies to illustrate its significance.

Chemical Synthesis

The compound is used as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and reduction allows for the production of derivatives with enhanced properties.

Research indicates that 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde exhibits significant biological activity:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective antimicrobial activity with minimum inhibitory concentration values as low as 0.1 μg/mL.

- Anticancer Potential : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. It activates caspase pathways leading to programmed cell death in malignant cells.

Environmental Chemistry

The compound has been investigated for its role in environmental applications, particularly in the degradation of pollutants. Its reactive nature allows it to participate in photochemical reactions that can break down harmful substances in the environment.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) | Structure | High (MIC = 0.1 μg/mL) | Induces apoptosis |

| Phenol Derivative A | Structure | Moderate | Low |

| Phenol Derivative B | Structure | Low | High |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde against common bacterial strains. The results indicated significant zones of inhibition compared to control groups, establishing this compound as a promising candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers tested the effects of this compound on various cancer cell lines. The findings revealed that it could significantly reduce cell viability in a dose-dependent manner, suggesting its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) involves its interaction with various molecular targets and pathways. The oxo groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Calculated based on IUPAC name; exact formula may vary depending on substituent positions.

Physicochemical Properties

- Solubility : The diphenyl ether core likely confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to N,N'-(Oxydibenzene-4,1-diyl)diacetamide .

- Thermal Stability : Ethane-bridged bis-aldehydes (e.g., 4,4'-Bisglyoxalyldiphenylethan) typically exhibit decomposition temperatures above 200°C, comparable to aromatic bis-amides .

Biological Activity

2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde), also known as a complex organic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The compound's structure, synthesis, and mechanisms of action will also be discussed, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) is C16H14O4, with a molecular weight of 270.28 g/mol. The compound features two oxoacetaldehyde groups connected by an oxydibenzene moiety.

| Property | Value |

|---|---|

| CAS Number | 2489-92-1 |

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) |

Synthesis

The synthesis of 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) typically involves the condensation reaction between appropriate phenolic compounds and aldehydes under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research has indicated that 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) exhibits significant antimicrobial properties against various bacterial strains. A study published in the Journal of Molecular Structure reported that the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested .

Anticancer Properties

The anticancer potential of this compound has been investigated in several in vitro studies. It was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

Enzyme Inhibition

Enzyme inhibition studies have shown that 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) can inhibit key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition kinetics suggest a mixed-type inhibition mechanism .

The biological activity of 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde) is attributed to its ability to interact with various biological targets:

- Reactive Oxygen Species (ROS) : The compound increases ROS levels in cells, which can lead to oxidative stress and apoptosis.

- Enzyme Interaction : The oxoacetaldehyde groups can form covalent bonds with amino acid residues in enzymes like AChE.

- Cellular Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have explored the efficacy of 2,2'-(Oxydibenzene-4,1-diyl)bis(oxoacetaldehyde):

- Antimicrobial Efficacy : In a study involving clinical isolates of Staphylococcus aureus and Escherichia coli, the compound exhibited potent antibacterial activity comparable to standard antibiotics .

- Cancer Cell Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 24 and 48 hours .

- Neuroprotective Effects : Investigations into its neuroprotective potential revealed that it could protect neuronal cells from oxidative damage induced by neurotoxins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.